molecular formula C18H17FN3O6P B11394502 Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11394502
M. Wt: 421.3 g/mol
InChI Key: JIVMHYXGUUGGSZ-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the appropriate fluorophenyl and nitrophenyl precursors are reacted with the oxazole intermediate.

    Phosphonate Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may participate in redox reactions, while the phosphonate group can interact with phosphate-binding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (5-{[(4-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[(4-bromophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Uniqueness

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17FN3O6P

Molecular Weight

421.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H17FN3O6P/c1-26-29(25,27-2)18-17(20-11-12-3-7-14(19)8-4-12)28-16(21-18)13-5-9-15(10-6-13)22(23)24/h3-10,20H,11H2,1-2H3

InChI Key

JIVMHYXGUUGGSZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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